2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid is a synthetic compound known for its significant role in biochemical and pharmaceutical research. It is a derivative of folic acid and is structurally related to other antifolate compounds. This compound is primarily used in scientific research due to its ability to inhibit specific enzymes involved in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid involves multiple steps, starting from the basic building blocks of pteridine and benzoyl derivatives. The key steps include:
Formation of the pteridine ring: This is achieved through the condensation of guanidine with a suitable aldehyde.
Introduction of the methylsulfanyl group: This step involves the substitution of a hydrogen atom on the benzoyl ring with a methylsulfanyl group using a thiol reagent.
Coupling with pentanedioic acid: The final step involves the coupling of the modified benzoyl derivative with pentanedioic acid under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of the pteridine and benzoyl intermediates are synthesized.
Optimization of reaction conditions: Reaction conditions such as temperature, pH, and solvent are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as crystallization, chromatography, or recrystallization to ensure high purity suitable for research applications.
Chemical Reactions Analysis
Types of Reactions
2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group, forming a simpler benzoyl derivative.
Substitution: The amino groups on the pteridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzoyl derivatives without the methylsulfanyl group.
Substitution: Various substituted pteridine derivatives.
Scientific Research Applications
2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antifolate drug, particularly in cancer research.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of purines and pyrimidines. By inhibiting DHFR, the compound disrupts DNA, RNA, and protein synthesis, leading to cell death. This mechanism is particularly effective in rapidly dividing cells, making it a potential candidate for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Methotrexate: Another antifolate that inhibits DHFR but has a different structure.
Pralatrexate: A similar compound with modifications that enhance its uptake by cancer cells.
Aminopterin: An older antifolate with a similar mechanism of action but different pharmacokinetics.
Uniqueness
2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid is unique due to its specific structural modifications, which may confer different pharmacological properties compared to other antifolates. Its methylsulfanyl group, in particular, may influence its binding affinity and selectivity for DHFR.
Properties
CAS No. |
56527-31-2 |
---|---|
Molecular Formula |
C19H19N7O5S |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-[[4-[(2,4-diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H19N7O5S/c20-15-14-16(26-19(21)25-15)22-7-10(23-14)8-32-11-3-1-9(2-4-11)17(29)24-12(18(30)31)5-6-13(27)28/h1-4,7,12H,5-6,8H2,(H,24,29)(H,27,28)(H,30,31)(H4,20,21,22,25,26) |
InChI Key |
HLKMUFLREZOGEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)SCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.